

Spectroscopic Profile of 2-Chlorobenzoyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chlorobenzoyl cyanide** (C_8H_4ClNO), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these analytical techniques for this specific aroyl cyanide.

Molecular Structure and Spectroscopic Overview

2-Chlorobenzoyl cyanide is an aromatic ketone featuring a nitrile group directly attached to the carbonyl carbon. This unique electronic arrangement, with the electron-withdrawing chloro, carbonyl, and cyano groups, significantly influences the chemical environment of the molecule, giving rise to a distinct spectroscopic fingerprint. The authoritative confirmation of this structure relies on the synergistic interpretation of data from multiple spectroscopic methodologies.

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// Substituent bonds C1 -- C5; C5 -- Cl; C2 -- C7; C7 -- O8 [style=filled, color="#EA4335"]; C7 --  
C9; C9 -- N10 [style=filled, color="#4285F4"]; C9 -- N10; C9 -- N10;  
  
// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.5,-3!"]; H4 [label="H", pos="1.5,-3!"]; H6  
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// Bonds to implicit hydrogens C3 -- H3; C4 -- H4; C1 -- H6; C2 -- H2;  
  
}
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Caption: Molecular Structure of **2-Chlorobenzoyl Cyanide**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Chlorobenzoyl cyanide** is characterized by signals in the aromatic region, reflecting the protons on the substituted benzene ring. The electron-withdrawing nature of the chloro and benzoyl cyanide moieties deshields these protons, shifting their resonances downfield.

Experimental Protocol: A sample of **2-Chlorobenzoyl cyanide** is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.15	dd	1H	7.7, 1.4	Aromatic H
7.64-7.23	m	3H	-	Aromatic H

Interpretation: The downfield signal at 8.15 ppm, appearing as a doublet of doublets, is characteristic of an aromatic proton ortho to a carbonyl group and further influenced by the adjacent chlorine atom.^[1] The complex multiplet observed between 7.23 and 7.64 ppm corresponds to the remaining three protons of the aromatic ring.^[1] The integration values confirm the presence of four protons in the aromatic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the carbonyl and nitrile carbons are particularly diagnostic. While specific experimental data for **2-Chlorobenzoyl cyanide** is not readily available in public databases, expected chemical shifts can be predicted based on data from similar structures and general principles of ¹³C NMR spectroscopy.

Data Prediction and Interpretation:

Chemical Shift (δ) ppm	Assignment	Rationale
~180	C=O (Carbonyl)	The carbonyl carbon in aroyl systems is significantly deshielded and typically appears in this region.
135-125	Aromatic C	The six carbons of the benzene ring will resonate in this range, with variations due to the substitution pattern.
~115	-C \equiv N (Nitrile)	The nitrile carbon is also deshielded and characteristically appears in this region of the spectrum.

The specific chemical shifts of the aromatic carbons would be influenced by the positions of the chloro and benzoyl cyanide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **2-Chlorobenzoyl cyanide**, the most characteristic absorptions are those of the carbonyl (C=O) and nitrile (-C \equiv N) groups.

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Expected Data Summary:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2225	C≡N Stretch	Nitrile
~1690	C=O Stretch	Aromatic Ketone
1600-1450	C=C Stretch	Aromatic Ring
~750	C-Cl Stretch	Aryl Halide

Interpretation: The sharp, strong absorption around 2225 cm⁻¹ is highly indicative of the nitrile group. The strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic ketone. The presence of these two distinct peaks is strong evidence for the aryl cyanide structure. Additional peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations of the aromatic ring, and a peak around 750 cm⁻¹ would be expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pathway:

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Caption: Plausible Mass Spectrometry Fragmentation of **2-Chlorobenzoyl Cyanide**

Data Interpretation: The molecular ion peak (M^+) for **2-Chlorobenzoyl cyanide** would be expected at m/z 165, with an isotopic peak ($M+2$) at m/z 167 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation pathways would likely involve the loss of the cyano radical ($-CN$) to give a fragment at m/z 139/141, corresponding to the 2-chlorobenzoyl cation. Subsequent loss of carbon monoxide ($-CO$) from this fragment would yield the 2-chlorophenyl cation at m/z 111/113.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-Chlorobenzoyl cyanide**. The 1H NMR confirms the substitution pattern of the aromatic ring, while the characteristic IR absorptions for the nitrile and carbonyl groups are definitive for the aroyl cyanide moiety. Mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide serves as a foundational reference for the analytical validation of this important chemical intermediate.

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References

- 1. 2-Chlorobenzyl cyanide [webbook.nist.gov]
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